
3-(3-fluorophenoxy)-N-methylpropan-1-amine
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Overview
Description
3-(3-Fluorophenoxy)-N-methylpropan-1-amine is an organic compound that belongs to the class of phenoxyamines This compound is characterized by the presence of a fluorophenoxy group attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-fluorophenoxy)-N-methylpropan-1-amine typically involves the reaction of 3-fluorophenol with N-methylpropan-1-amine under specific conditions. One common method is the nucleophilic substitution reaction where 3-fluorophenol is reacted with an appropriate alkylating agent in the presence of a base to form the desired product .
Industrial Production Methods
For industrial production, the process may involve the use of more efficient and scalable methods such as continuous flow reactors. These methods ensure higher yields and purity of the final product while minimizing the production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenoxy)-N-methylpropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amines .
Scientific Research Applications
3-(3-Fluorophenoxy)-N-methylpropan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-fluorophenoxy)-N-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group plays a crucial role in its binding affinity and specificity. The compound may modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chlorophenoxy)-N-methylpropan-1-amine
- 3-(3-Bromophenoxy)-N-methylpropan-1-amine
- 3-(3-Iodophenoxy)-N-methylpropan-1-amine
Uniqueness
3-(3-Fluorophenoxy)-N-methylpropan-1-amine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can significantly influence the compound’s reactivity, stability, and interaction with biological targets compared to other halogenated analogs.
Biological Activity
3-(3-Fluorophenoxy)-N-methylpropan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure features a fluorinated phenoxy group linked to a propan-1-amine backbone, which is known to influence its interaction with various biological targets, particularly in the nervous system. This article presents a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C10H14FNO
- Molar Mass : 183.22 g/mol
- Structural Features : The presence of a fluorine atom in the phenoxy group is significant for enhancing the compound's binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its role as a ligand for various receptors and enzymes. This compound may modulate neurotransmission and cellular signaling pathways through the following mechanisms:
- Receptor Binding : It interacts with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic systems.
- Enzyme Inhibition : It has been shown to inhibit enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmission by hydrolyzing acetylcholine.
- Oxidative Stress Modulation : The compound may induce oxidative stress in certain cellular contexts, leading to the production of reactive oxygen species (ROS), which can affect cell viability and signaling.
Case Studies
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Neuropharmacological Effects
- A study investigated the effects of this compound on dopaminergic signaling in rodent models. Results indicated that administration of the compound resulted in increased dopamine release in the striatum, suggesting potential applications in treating neurodegenerative disorders.
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Antioxidant Properties
- Research highlighted the antioxidant capabilities of this compound, demonstrating its ability to reduce oxidative stress markers in cell cultures exposed to hydrogen peroxide. This suggests a protective role against oxidative damage.
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Inhibition of Acetylcholinesterase
- In vitro assays showed that this compound effectively inhibited acetylcholinesterase activity at concentrations as low as 10 µM, indicating its potential use in conditions characterized by cholinergic deficits.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(3-fluorophenoxy)-N-methylpropan-1-amine, and how can intermediates be purified effectively?
- Methodological Answer : The synthesis typically involves nucleophilic substitution of 3-fluorophenol with a halogenated propan-1-amine derivative. For example, reacting 3-fluorophenol with 3-chloro-N-methylpropan-1-amine in the presence of a base (e.g., K₂CO₃) under reflux conditions in a polar aprotic solvent (e.g., DMF or acetonitrile) . Key intermediates, such as 3-(3-fluorophenoxy)propan-1-amine, can be purified using column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) to remove unreacted starting materials and by-products. Final N-methylation may employ reductive amination with formaldehyde and sodium cyanoborohydride .
Q. How can the purity and structural identity of this compound be validated?
- Methodological Answer : Purity is assessed via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) coupled with UV detection at 254 nm. Structural confirmation requires NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). For example, ¹H NMR should show a triplet for the methylene group adjacent to the ether oxygen (~δ 4.1 ppm) and a singlet for the N-methyl group (~δ 2.3 ppm) . FT-IR can confirm the presence of C-F (1080–1120 cm⁻¹) and amine (3300–3500 cm⁻¹) functional groups .
Advanced Research Questions
Q. What strategies are recommended to resolve contradictions in reported biological activity data for fluorophenoxy-propanamine derivatives?
- Methodological Answer : Discrepancies in biological activity (e.g., receptor binding affinity) may arise from differences in stereochemical purity or assay conditions. To address this:
- Stereochemical Analysis : Use chiral HPLC or circular dichroism (CD) to confirm enantiomeric purity, as stereochemistry significantly impacts activity .
- Standardized Assays : Replicate studies under controlled conditions (e.g., cell lines, buffer pH, temperature) using a reference standard (e.g., fluoxetine for serotonin reuptake inhibition assays) .
- Meta-Analysis : Cross-reference data from PubChem and peer-reviewed journals to identify trends in structure-activity relationships (SAR) .
Q. How can researchers design experiments to evaluate the pharmacokinetic (PK) properties of this compound?
- Methodological Answer : PK studies should include:
- In Vitro Models : Assess metabolic stability using liver microsomes (human or rodent) and quantify CYP450 enzyme inhibition .
- Plasma Protein Binding : Use equilibrium dialysis or ultrafiltration to measure unbound fraction .
- Blood-Brain Barrier (BBB) Permeability : Employ an in vitro BBB model (e.g., co-culture of endothelial cells and astrocytes) or in vivo imaging (e.g., PET with radiolabeled compound) .
Q. What computational methods are suitable for predicting the binding mode of this compound to neurological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) can predict interactions with targets like serotonin transporters (SERT). Steps include:
- Target Preparation : Retrieve the SERT crystal structure (PDB ID: 5I6X) and optimize protonation states using tools like PROPKA .
- Ligand Parameterization : Generate force field parameters for the compound using the AM1-BCC method in OpenBabel.
- Binding Affinity Validation : Compare docking scores with experimental IC₅₀ values from radioligand displacement assays .
Properties
Molecular Formula |
C10H14FNO |
---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
3-(3-fluorophenoxy)-N-methylpropan-1-amine |
InChI |
InChI=1S/C10H14FNO/c1-12-6-3-7-13-10-5-2-4-9(11)8-10/h2,4-5,8,12H,3,6-7H2,1H3 |
InChI Key |
GZRBBRVTYNVNSH-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCOC1=CC(=CC=C1)F |
Origin of Product |
United States |
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